1-Tert-butoxy-2-cyclopropoxy-3-(trifluoromethyl)benzene
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Overview
Description
1-Tert-butoxy-2-cyclopropoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C14H17F3O2 and a molecular weight of 274.28 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butoxy-2-cyclopropoxy-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under copper-catalyzed conditions . The reaction typically requires mild conditions and readily accessible reagents, making it a practical approach for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butoxy-2-cyclopropoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Tert-butoxy-2-cyclopropoxy-3-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Tert-butoxy-2-cyclopropoxy-3-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s stability, lipophilicity, and electronegativity, which can influence its reactivity and interactions with biological molecules . The specific molecular targets and pathways involved depend on the context of its application, such as in biochemical assays or drug development.
Comparison with Similar Compounds
Similar Compounds
1-Tert-butoxy-3-cyclopropoxy-2-(trifluoromethyl)benzene: A similar compound with the tert-butoxy and cyclopropoxy groups in different positions on the benzene ring.
4-(tert-Butoxy)-1-cyclopropoxy-2-(trifluoromethyl)benzene: Another isomer with different substitution patterns on the benzene ring.
Uniqueness
1-Tert-butoxy-2-cyclopropoxy-3-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C14H17F3O2 |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-[(2-methylpropan-2-yl)oxy]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H17F3O2/c1-13(2,3)19-11-6-4-5-10(14(15,16)17)12(11)18-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
ZBLIUPQRIJNBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1OC2CC2)C(F)(F)F |
Origin of Product |
United States |
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